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Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-40929837 and montelukast, two orally

administered drugs investigated for the treatment of asthma. The comparison is based on their

distinct mechanisms of action and their performance in a clinical asthma model. This document

is intended to be a valuable resource for researchers in the field of respiratory drug discovery

and development.

Introduction and Mechanisms of Action
Asthma is a chronic inflammatory disease of the airways involving various mediators, including

leukotrienes.[1][2] Leukotrienes are potent lipid mediators derived from arachidonic acid that

contribute to bronchoconstriction, inflammation, microvascular permeability, and mucus

secretion.[3] JNJ-40929837 and montelukast target the leukotriene pathway through different

mechanisms.

JNJ-40929837 is an oral inhibitor of leukotriene A4 (LTA4) hydrolase, the enzyme responsible

for the production of leukotriene B4 (LTB4).[4][5] LTB4 is a powerful chemoattractant for

neutrophils and other inflammatory cells.[4][5] By inhibiting LTA4 hydrolase, JNJ-40929837
aims to reduce the inflammatory response driven by LTB4.

Montelukast, on the other hand, is a selective and potent cysteinyl leukotriene receptor 1

(CysLT1) antagonist.[3][6][7] It competitively blocks the action of cysteinyl leukotrienes (LTC4,
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LTD4, and LTE4) at the CysLT1 receptor in the airways.[3][6][7] This blockade leads to reduced

bronchoconstriction, airway edema, and eosinophilic inflammation.[3][7]

Below is a diagram illustrating the distinct points of intervention of JNJ-40929837 and

montelukast in the leukotriene signaling pathway.
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Figure 1: Leukotriene signaling pathway and points of inhibition.

Comparative Efficacy in a Clinical Asthma Model
A key head-to-head comparison of JNJ-40929837 and montelukast was conducted in a

randomized, double-blind, placebo-controlled, three-period crossover study in patients with

mild atopic asthma.[4][5] The study utilized a bronchial allergen challenge (BAC) model to

induce early and late asthmatic responses (EAR and LAR).[4][5]

Data Presentation
The primary outcome of the study was the effect on the late asthmatic response (LAR),

measured as the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1).

[4][5]
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Treatment Group N
Maximal Percent
Reduction in FEV1
(LAR) - LS Mean

P-value vs. Placebo

Placebo 17 27.7% -

JNJ-40929837 16 28.6% 0.63

Montelukast 17 22.6% 0.01

Table 1: Effect of JNJ-

40929837 and

Montelukast on Late

Asthmatic Response

(LAR) in a Bronchial

Allergen Challenge

Model.[4][5]

Key Findings:

JNJ-40929837 did not significantly attenuate the late asthmatic response compared to

placebo, despite demonstrating target engagement through substantial inhibition of LTB4

production in whole blood and sputum.[4][5]

Montelukast significantly attenuated the late asthmatic response compared to placebo,

demonstrating its efficacy in this model of allergen-induced bronchoconstriction.[4][5]

No significant differences were observed in the early asthmatic response (EAR) for JNJ-
40929837 compared to placebo.[4]

Preclinical Data in Animal Models
While direct comparative preclinical data for JNJ-40929837 and montelukast is limited,

extensive research has been conducted on montelukast in various animal models of asthma,

primarily in mice. These studies provide valuable insights into its effects on airway inflammation

and remodeling.

Montelukast in Preclinical Asthma Models
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Reduction of Airway Inflammation: Montelukast has been shown to significantly reduce

eosinophilic airway inflammation in ovalbumin (OVA)-sensitized and challenged mice.[3][6] It

achieves this by suppressing Th2 cytokines such as IL-4, IL-5, and IL-13.[6]

Attenuation of Airway Remodeling: Studies have demonstrated that montelukast can reverse

or attenuate features of airway remodeling, including goblet cell hyperplasia, mucus

hypersecretion, and subepithelial fibrosis in chronic asthma models.[3][4] It has also been

shown to decrease airway smooth muscle mass.[4]

Inhibition of Airway Hyperresponsiveness (AHR): Montelukast effectively reduces AHR to

methacholine in mouse models of asthma.[4]

Parameter
Effect of Montelukast in Preclinical
Models

Airway Inflammation

Eosinophil Infiltration Significantly reduced[3][6]

Th2 Cytokines (IL-4, IL-5, IL-13) Significantly reduced[6]

Airway Remodeling

Goblet Cell Hyperplasia Significantly reduced[3]

Mucus Hypersecretion Significantly reduced[3]

Subepithelial Fibrosis Significantly reduced[3]

Airway Smooth Muscle Mass Reduced[4]

Airway Hyperresponsiveness Attenuated[4]

Table 2: Summary of Montelukast's Effects in

Preclinical Asthma Models.

Experimental Protocols
Clinical Bronchial Allergen Challenge (BAC) Model
The following is a summary of the experimental protocol used in the clinical trial comparing

JNJ-40929837 and montelukast (NCT01241422).[8]
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Figure 2: Experimental workflow for the clinical trial.

Study Design: A randomized, double-blind, placebo-controlled, 3-period crossover study.[4]

[5]
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Participants: Patients with stable, mild atopic asthma.[4][8]

Treatments:

JNJ-40929837: 100 mg/day for 6 days, followed by 50 mg on day 7.[4][5]

Montelukast: 10 mg/day for 6 days.[4][5]

Matched placebo.[4][5]

Washout Period: A 14-day washout period separated each 7-day treatment period.[8]

Bronchial Allergen Challenge (BAC): Performed on day 6 of each treatment period.[4][5]

Primary Endpoint: Maximal percent reduction in FEV1 during the late asthmatic response

(LAR).[4][5]

Secondary Endpoints: Included early asthmatic response (EAR) measured by maximal

percent reduction in FEV1, and area under the FEV1/time curve for EAR and LAR.[4]

Representative Preclinical Murine Asthma Model
Protocol
The following is a generalized experimental protocol for evaluating an anti-inflammatory agent

like montelukast in a mouse model of allergic asthma, based on common methodologies.
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Figure 3: General workflow for a preclinical asthma model.

Animal Model: Typically BALB/c mice, which are prone to Th2-mediated allergic responses.

Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via

intraperitoneal (i.p.) injections with an adjuvant like aluminum hydroxide (alum).[3][6]
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Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple

occasions to induce an asthmatic phenotype.[3][6]

Treatment: The test compound (e.g., montelukast) or vehicle is administered, often daily,

before and/or during the challenge phase.

Outcome Measures:

Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictive

response to an agonist like methacholine.

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify

inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and measure cytokine

levels (e.g., IL-4, IL-5, IL-13).[6]

Lung Histology: Examination of lung tissue sections for signs of inflammation, goblet cell

hyperplasia (mucus production), and features of airway remodeling like subepithelial

fibrosis and increased smooth muscle mass.[3][4]

Summary and Conclusion
JNJ-40929837 and montelukast represent two distinct strategies for targeting the leukotriene

pathway in asthma. JNJ-40929837, an LTA4 hydrolase inhibitor, focuses on reducing the

production of the pro-inflammatory mediator LTB4. In contrast, montelukast, a CysLT1 receptor

antagonist, blocks the effects of cysteinyl leukotrienes, which are key drivers of

bronchoconstriction and eosinophilic inflammation.

In a clinical bronchial allergen challenge model, montelukast demonstrated efficacy by

significantly attenuating the late asthmatic response, whereas JNJ-40929837 did not show a

significant effect on this endpoint, despite evidence of target engagement.[4][5] Preclinical

studies in animal models have extensively characterized the anti-inflammatory and anti-

remodeling effects of montelukast, particularly in eosinophil-driven asthma. The lack of similar

published preclinical data for JNJ-40929837 in asthma models limits a direct comparison in

that context.

This guide highlights the importance of the specific mechanism of action in determining the

therapeutic efficacy in different aspects of the complex pathophysiology of asthma. For
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researchers, the distinct profiles of these two compounds underscore the differential roles of

LTB4 and cysteinyl leukotrienes in allergen-induced asthmatic responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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